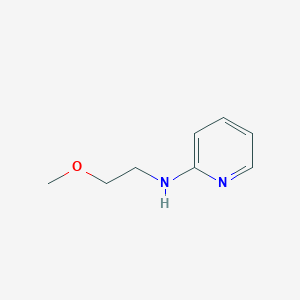

N-(2-methoxyethyl)pyridin-2-amine

Description

BenchChem offers high-quality N-(2-methoxyethyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxyethyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-11-7-6-10-8-4-2-3-5-9-8/h2-5H,6-7H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEABVMPVQAGFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Pyridine Amine Derivatives in Contemporary Synthetic Chemistry

Pyridine-amine derivatives are a class of organic compounds that incorporate both a pyridine (B92270) ring and an amine functional group. This combination results in a scaffold with a rich and versatile chemical character. Pyridine, an aromatic heterocycle containing a nitrogen atom, imparts basicity, aromaticity, and the ability to coordinate with metal ions. The amine group, on the other hand, can act as a nucleophile, a base, or a point for further functionalization.

In contemporary synthetic chemistry, pyridine-amine derivatives are highly valued for several reasons:

Pharmacophores in Medicinal Chemistry: The pyridine-amine moiety is a "privileged structure" in drug discovery, meaning it is a molecular framework that is able to bind to multiple biological targets. sciencepublishinggroup.com Numerous compounds containing this scaffold have been developed as therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. nih.gov

Versatile Ligands in Catalysis: The nitrogen atoms in the pyridine ring and the amine group can act as donor atoms, allowing these molecules to form stable complexes with transition metals. These metal complexes are often used as catalysts in a variety of organic transformations. researchgate.net

Building Blocks for Complex Molecules: 2-Aminopyridines are crucial intermediates in the synthesis of more complex heterocyclic systems, such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, which also have significant applications in materials science and medicinal chemistry. sioc-journal.cn

The synthesis of 2-aminopyridine (B139424) derivatives can be achieved through various methods, including the Chichibabin reaction, which involves the amination of pyridine, and more modern approaches starting from pyridine N-oxides. sciencepublishinggroup.com These synthetic routes allow for the introduction of a wide variety of substituents on both the pyridine ring and the amino group, enabling the fine-tuning of the molecule's properties for specific applications.

Significance of the Methoxyethyl Moiety in Ligand Architecture

The methoxyethyl group (–CH₂CH₂OCH₃) is a flexible and polar side chain that can significantly influence the properties of a molecule, particularly when it is part of a ligand designed for metal coordination or biological interaction.

Key contributions of the methoxyethyl moiety to ligand architecture include:

Enhanced Solubility: The ether oxygen in the methoxyethyl group can participate in hydrogen bonding with protic solvents, which can improve the solubility of the compound in aqueous or polar organic media.

Chelating Ability: The oxygen atom of the methoxyethyl group can act as an additional donor atom, allowing the ligand to bind to a metal center in a chelating fashion. This typically results in more stable metal complexes compared to monodentate ligands.

In the context of N-(2-methoxyethyl)pyridin-2-amine, the methoxyethyl group is anticipated to enhance its coordination potential and modify its physical properties compared to simpler alkyl-substituted 2-aminopyridines.

Coordination Chemistry and Metal Complexation of N 2 Methoxyethyl Pyridin 2 Amine Derivatives

N-(2-methoxyethyl)pyridin-2-amine as a Versatile Ligand Framework

N-(2-methoxyethyl)pyridin-2-amine serves as a flexible and adaptable framework in coordination chemistry. Its ability to form stable complexes with a variety of transition metals stems from the presence of multiple donor atoms and the potential for chelation.

Analysis of Ligand Donor Atoms and Chelation Modes (N-donor, N,O-donor)

The N-(2-methoxyethyl)pyridin-2-amine ligand possesses three potential donor atoms: the pyridine (B92270) nitrogen (N_py), the secondary amine nitrogen (N_amine), and the ether oxygen (O_ether). This arrangement allows for different modes of coordination.

The ligand can act as a bidentate N,N-donor, coordinating to a metal center through the pyridyl and amino nitrogen atoms. This is a common coordination mode for 2-aminopyridine (B139424) derivatives. pvpcollegepatoda.org In some instances, the ether oxygen atom of the methoxyethyl group can also participate in coordination, leading to a tridentate N,N,O-chelation. This additional coordination from the ether oxygen can enhance the stability of the resulting metal complex.

The chelation behavior is often influenced by the specific metal ion and the reaction conditions. For example, in some manganese(II) complexes with related aminomethylpyridine-derived ligands bearing a methoxyalkyl arm, the ether oxygen atom was found to coordinate to the Mn(II) center, while in others it did not. researchgate.net Specifically, in a complex with N-(2-methoxyethyl)-N,N-bis(pyridin-2-ylmethyl)amine (mebpa), the ligand acts as a tetradentate N,N,N,O-donor. researchgate.net In contrast, with N-(2-methoxyethyl)-N-(pyridin-2-ylmethyl)amine (mepma), the ether oxygen does not coordinate. researchgate.net This highlights the subtle factors that dictate the final coordination geometry.

| Ligand Derivative | Metal Ion | Chelation Mode | Donor Atoms | Reference |

|---|---|---|---|---|

| N-(2-methoxyethyl)-N,N-bis(pyridin-2-ylmethyl)amine (mebpa) | Mn(II) | Tetradentate | N, N, N, O | researchgate.net |

| N-(2-methoxyethyl)-N-(pyridin-2-ylmethyl)amine (mepma) | Mn(II) | Bidentate | N, N | researchgate.net |

| (R)-2-(bis(pyridin-2-ylmethyl)amino)butan-1-ol | Cu(II) | Tetradentate | N, N, N, O | researchgate.net |

Impact of Substituent Effects on Coordination Behavior

The coordination behavior of the N-(2-methoxyethyl)pyridin-2-amine framework can be significantly altered by the introduction of substituents on the pyridine ring, the amino group, or the methoxyethyl chain. These substituents can exert both electronic and steric effects, influencing the ligand's donor ability, preferred coordination geometry, and the stability of the resulting metal complexes.

Electronic Effects: Electron-donating groups on the pyridine ring can increase the electron density on the pyridyl nitrogen, enhancing its basicity and coordinating ability. Conversely, electron-withdrawing groups decrease the basicity of the pyridyl nitrogen, potentially weakening the metal-ligand bond. mdpi.com For instance, studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives have shown that substituents on the phenyl ring influence the electronic properties and interactions with biological targets. mdpi.com

Steric Effects: The size and position of substituents can impose steric hindrance around the donor atoms, influencing the approach of the metal ion and the resulting coordination geometry. Bulky substituents near the coordinating nitrogens can prevent the formation of certain geometries or favor lower coordination numbers. For example, in a study of manganese complexes with N,N'-dipicolyldiamine scaffolds, steric hindrance was a determining factor in the resulting geometry of the complexes. osti.gov The flexible nature of the ligand set in some aminopyridinato complexes can lead to a high degree of freedom and randomness in the resulting polymer structure. vot.pl

Synthesis and Elucidation of Metal Complex Structures

The synthesis of metal complexes with N-(2-methoxyethyl)pyridin-2-amine derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can then be characterized by a variety of techniques to elucidate their structure and bonding.

Complexation with Transition Metals (e.g., Manganese(II), Iron(III), Nickel(II))

N-(2-methoxyethyl)pyridin-2-amine and its derivatives form complexes with a wide range of transition metals.

Manganese(II): Several manganese(II) complexes with aminomethylpyridine-derived ligands bearing a methoxyalkyl arm have been synthesized and characterized. researchgate.net These complexes often exhibit distorted octahedral geometries. researchgate.netnih.gov The magnetic properties of these complexes can vary, with some showing antiferromagnetic or weak ferromagnetic interactions between the metal centers. researchgate.net

Iron(III): Iron complexes with aminopyridine-type ligands are also well-documented. For example, dichloroferrous complexes with tris-(2-pyridylmethyl)amine type ligands have been prepared to study their spectroscopic properties in solution. researchgate.net The geometry of these iron complexes can range from distorted octahedral to trigonal bipyramidal, often influenced by steric hindrance from the ligand. researchgate.net

Nickel(II): Nickel(II) readily forms complexes with aminopyridine ligands. These complexes can adopt various geometries, including square-planar, square-pyramidal, and octahedral, depending on the specific ligand and counter-ions. nih.govnih.govrsc.org For instance, nickel(II) complexes with polydentate aminopyridine ligands have been shown to exhibit five-coordinate square-pyramidal or four-coordinate square-planar geometries. nih.gov The electronic properties of these complexes, such as their redox potentials, can be tuned by the ligand structure. nih.gov

Single-Crystal X-ray Diffraction Studies of Coordination Geometries

For complexes of N-(2-methoxyethyl)pyridin-2-amine derivatives, X-ray diffraction studies have confirmed the various coordination modes and geometries. For example, single-crystal X-ray studies of manganese(II) complexes revealed distorted octahedral coordination spheres. researchgate.net In the case of a copper(II) complex with a related ligand, (R)-2-(bis(pyridin-2-ylmethyl)amino)butan-1-ol, the X-ray structure showed that the copper is bound to all four heteroatoms of the ligand and a chlorine atom in a distorted square pyramidal arrangement. researchgate.net This technique has also been crucial in revealing the formation of polymeric structures, where individual complex units are linked together. researchgate.net

| Complex | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| [MnCl2(mepma)2] | Mn(II) | Distorted Octahedral | - | researchgate.net |

| [MnBr2(mebpa)] | Mn(II) | Distorted Octahedral | - | researchgate.net |

| [Cu(L2)Cl]ClO4 (L2 = (R)-2-(bis(pyridin-2-ylmethyl)amino)butan-1-ol) | Cu(II) | Distorted Square Pyramidal | Cu-Cl (axial) = 2.96 | researchgate.net |

| NiL22 (L2 = N,N,N'-tris-[2-(2'-pyridyl)ethyl]-N'-methylethane-1,2-diamine) | Ni(II) | Square-Pyramidal | - | nih.gov |

| NiL32 (L3 = N,N'-bis-[2-(2'-pyridyl)ethyl]-N,N'-dimethylethane-1,2-diamine) | Ni(II) | Square-Planar | - | nih.gov |

Spectroscopic Investigations of Metal-Ligand Interactions

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic techniques are invaluable for probing the metal-ligand interactions in both the solid state and in solution.

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence of coordination by observing shifts in the vibrational frequencies of the ligand upon complexation. For example, a shift in the C=N stretching vibration of the pyridine ring can indicate coordination of the pyridyl nitrogen.

UV-Visible (Electronic) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the metal complex, particularly the d-d transitions of the metal ion. The energies of these transitions are sensitive to the coordination geometry and the ligand field strength, providing insights into the structure of the complex in solution. For instance, the electronic spectra of copper(II) complexes can suggest a square planar geometry at physiological pH. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR spectroscopy is a powerful tool for elucidating the structure in solution. Changes in the chemical shifts of the ligand's protons upon coordination can identify the donor atoms. For paramagnetic complexes, the NMR signals are often broadened, but can still provide information about the coordination environment. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is used to study paramagnetic metal complexes, such as those of Mn(II), Fe(III), and some Ni(I) species. The EPR spectrum can provide information about the oxidation state of the metal, the symmetry of the coordination environment, and the nature of the metal-ligand bonding. For example, the solution EPR spectrum of a dinuclear manganese(II) complex suggested that it decomposed into mononuclear species in methanol. researchgate.net

Magnetic Properties and Electronic Structures of Metal Complexes

The magnetic properties and electronic structures of coordination complexes derived from N-(2-methoxyethyl)pyridin-2-amine and related ligands are of significant interest, providing insights into the nature of metal-ligand bonding and the interactions between metal centers. These characteristics are primarily dictated by the geometry of the complex, the nature of the metal ion, and the bridging ligands that can mediate magnetic exchange.

Examination of Antiferromagnetic Coupling

Antiferromagnetic coupling, where the magnetic moments of adjacent metal ions align in an antiparallel fashion, is a common phenomenon in polynuclear coordination complexes. This interaction is often mediated by bridging ligands that facilitate superexchange between the metal centers. In complexes involving derivatives of N-(2-methoxyethyl)pyridin-2-amine, the extent of this coupling is influenced by the structural details of the coordination sphere.

A notable example is the binuclear copper(II) complex, di-μ-(N-methyl-N-methoxy-2-pyridinamine)bis[(2,2′-bipyridine)copper(II)]hexafluorophosphate. In this complex, the magnetic susceptibility measurements over a temperature range of 2–290 K indicate a weak antiferromagnetic interaction between the two Cu(II) centers. This is quantified by the exchange coupling constant, 2J = -3.6 cm⁻¹. The negative sign of the J value is indicative of the antiferromagnetic nature of the interaction. The relatively small value suggests that the orbital pathways for superexchange are not highly efficient.

The magnetic properties of various dinuclear copper(II) complexes with different bridging ligands have been studied to understand the factors governing the strength of antiferromagnetic coupling. For instance, in a series of dinuclear copper(II) complexes bridged by pyrimidine, significant antiferromagnetic coupling was observed, with exchange parameters (2J/kB) ranging from -0.40 K for Mn(II) to -46 K for Cu(II). nih.gov This highlights the role of the bridging ligand in mediating the magnetic interaction. Similarly, studies on doubly-bridged phenoxido copper(II) complexes have revealed moderate to strong antiferromagnetic coupling, with J values ranging from -145 to -289 cm⁻¹. nih.gov

In another study, a series of imidazolate-bridged binuclear copper(II) complexes also exhibited antiferromagnetic interactions. researchgate.net The strength of this coupling is highly dependent on the geometry of the bridging unit and the specific orbitals involved in the exchange pathway.

| Complex | Bridging Ligand(s) | Metal Centers | 2J (cm⁻¹) | Reference |

| {Cu(bipy)}_2{μ-Me(OCH_2)Npy}_2_2 | N-methyl-N-methoxy-2-pyridinamine | Cu(II)-Cu(II) | -3.6 | |

| DPPM[Cu(hfac)_2]_2 | 4,6-di(2-pyridyl)pyrimidine | Cu(II)-Cu(II) | -31.9 (converted from -46 K) | nih.gov |

| [Cu_2(L¹)_2] | Doubly-bridged phenoxido | Cu(II)-Cu(II) | -289 | nih.gov |

| [Cu_2(L²)_2] | Doubly-bridged phenoxido | Cu(II)-Cu(II) | -293 | nih.gov |

Note: The J values are reported as 2J, which is a common convention in the literature for dinuclear complexes.

Study of Ferromagnetic Interactions

Ferromagnetic coupling, where the magnetic moments of adjacent metal ions align in a parallel fashion, is less common than antiferromagnetic coupling in polynuclear copper(II) complexes. However, it can occur under specific geometric conditions, often when the magnetic orbitals of the metal ions are orthogonal to each other, leading to a net parallel spin alignment.

Research into pyridine-based complexes has revealed instances of ferromagnetic behavior. For example, a study of a pyridine adduct of a copper(II) complex with 2-hydroxy-ω-4-methoxy-cinnamoyl acetophenone (B1666503) reported ferromagnetic interactions. researchgate.net This behavior is highly sensitive to the specific ligand environment and the resulting molecular structure.

In a different system, two manganese(II) coordination complexes containing nitronyl-nitroxide radicals and dicyanamide (B8802431) anions were found to exhibit ferromagnetic interactions, although antiferromagnetic interactions became dominant at very low temperatures. researchgate.net This illustrates the delicate balance between different magnetic exchange pathways that can coexist in a single complex. Similarly, ferromagnetic spin interactions have been observed through hydrogen bonds in complexes of arylboronic acids with aryl nitronyl nitroxides. mdpi.com

While specific examples of ferromagnetic coupling in complexes of N-(2-methoxyethyl)pyridin-2-amine are not extensively documented, the principles derived from related systems are applicable. The design of ligands that enforce strict orthogonality of the magnetic orbitals on adjacent metal centers is a key strategy for promoting ferromagnetic interactions.

| Complex System | Key Feature | J (cm⁻¹) | Reference |

| Pyridine adduct of a Cu(II) complex with 2-hydroxy-ω-4-methoxy-cinnamoyl acetophenone | Specific ligand environment | > 0 | researchgate.net |

| Mn(NITpPy)_2[N(CN)_2]_2(H_2O)_2 | Nitronyl-nitroxide radicals | Ferromagnetic component observed | researchgate.net |

| Phenylboronic acid with phenyl nitronyl nitroxide | Hydrogen-bonded network | +0.45 (converted from +0.65 K) | mdpi.com |

Note: Positive J values are indicative of ferromagnetic interactions.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Coordination Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species, such as Cu(II) complexes. The EPR spectrum provides information about the g-values and hyperfine coupling constants, which are sensitive to the coordination environment of the metal ion.

For the binuclear copper(II) complex with N-methyl-N-methoxy-2-pyridinamine, the Q-band EPR spectrum reveals signals characteristic of a triplet state (S=1), which arises from the coupling of the two S=1/2 Cu(II) ions. The observation of a signal at g ≈ 4 in the half-field region is a clear indication of a dinuclear species with magnetic interaction between the copper centers. The spectrum can be simulated to extract the zero-field splitting parameters, D and E, which describe the splitting of the triplet state in the absence of an external magnetic field.

EPR studies of various other copper(II) complexes with pyridine-based ligands have provided detailed insights into their electronic structures. rsc.orgkingston.ac.ukresearchgate.net For instance, in a study of mono- and binuclear copper(II) complexes with an oxido-pincer ligand containing a pyridine core, EPR spectroscopy was crucial in characterizing the different species formed. rsc.org The EPR spectra of Cu(II) complexes are often classified based on their g-value patterns, which can be axial (gx = gy ≠ gz), rhombic (gx ≠ gy ≠ gz), or isotropic (gx = gy = gz). These patterns reflect the symmetry of the ligand field around the copper ion.

In a study of a dinuclear copper(II) complex with a pyridine-containing macrocycle and an azide (B81097) bridge, the EPR spectrum was described by a spin Hamiltonian for a triplet state with gz = 2.25, gy = 2.05, gx = 2.04, D = 0.06 cm⁻¹, and E = 0.005 cm⁻¹. These parameters provide a detailed picture of the electronic and geometric structure of the complex.

| Complex | EPR Spectral Feature | g-values | D (cm⁻¹) | Reference |

| {Cu(bipy)}_2{μ-Me(OCH_2)Npy}_2_2 | Triplet state signal (S=1) | g ≈ 4 (half-field) | > hν | |

| Cu_2OH(tpmc)_3·2H_2O | Triplet state signal | g_z=2.25, g_y=2.05, g_x=2.04 | 0.06 | |

| [(pydotH_2)CuCl(μ-Cl)_2ClCu(pydotH_2)] | Dimeric species | - | - | rsc.org |

Catalytic Applications of N 2 Methoxyethyl Pyridin 2 Amine Derived Complexes

Role as Precatalysts in Homogeneous Organic Transformations

Complexes of N-(2-methoxyethyl)pyridin-2-amine and its analogs serve as effective precatalysts in a variety of homogeneous organic transformations. A precatalyst is a stable complex that is converted into the active catalytic species under the reaction conditions. The N-(2-methoxyethyl)pyridin-2-amine ligand can stabilize various transition metals in different oxidation states, making its complexes versatile precatalysts. Upon activation, typically with a co-catalyst, these complexes generate catalytically active species that facilitate a range of chemical reactions. For instance, nickel(II) complexes bearing (amino)pyridine ligands, including an analog of N-(2-methoxyethyl)pyridin-2-amine, have been shown to be effective precatalysts for ethylene (B1197577) oligomerization after activation with either ethylaluminum dichloride (EtAlCl₂) or methylaluminoxane (B55162) (MAO). rsc.org The initial nickel(II) complex is a stable, well-defined compound that can be easily handled and stored before its introduction into the catalytic system.

Applications in Olefin Oligomerization and Polymerization Catalysis

The oligomerization and polymerization of olefins are industrial processes of paramount importance for the production of fuels, lubricants, and polymers. Catalysts based on late transition metals, particularly nickel, have been extensively studied for these transformations. Complexes derived from N-(2-methoxyethyl)pyridin-2-amine and related ligands have demonstrated significant potential in this area.

Catalytic Activity of Nickel(II) Complexes in Ethylene Oligomerization

Nickel(II) complexes featuring aminopyridine ligands have proven to be active catalysts for the oligomerization of ethylene, primarily yielding linear alpha-olefins. A notable example is the nickel(II) bromide complex of 2-methoxy-N-((pyridin-2-yl)methyl)ethanamine (an isomer of N-(2-methoxyethyl)pyridin-2-amine), specifically [NiBr₂(2-methoxy-N-((pyridin-2-yl)methyl)ethanamine)₂]. rsc.org When activated with a co-catalyst such as methylaluminoxane (MAO), this complex displays high catalytic activity for ethylene oligomerization. The primary products are butenes (C₄ olefins), with smaller amounts of hexenes (C₆) and octenes (C₈) also being formed. rsc.org The catalytic activity and product distribution are highly dependent on the reaction conditions, including temperature, pressure, and the nature and amount of the co-catalyst used.

The following table summarizes the catalytic activity of a nickel(II) complex with a ligand analogous to N-(2-methoxyethyl)pyridin-2-amine in ethylene oligomerization.

| Catalyst | Co-catalyst | Activity (kg oligomer/mol Ni·h) | C₄ (%) | C₆ (%) | C₈ (%) | Reference |

|---|---|---|---|---|---|---|

| [NiBr₂(L)₂]¹ | EtAlCl₂ | 2.1 x 10³ | 85 | 12 | 3 | rsc.org |

| [NiBr₂(L)₂]¹ | MAO | 1.8 x 10³ | 89 | 9 | 2 | rsc.org |

¹ L = 2-methoxy-N-((pyridin-2-yl)methyl)ethanamine, an isomer of N-(2-methoxyethyl)pyridin-2-amine.

Structure-Activity Relationships: Influence of Ligand Design on Catalytic Performance and Selectivity

The design of the ligand plays a crucial role in determining the catalytic performance and selectivity of the resulting metal complexes in ethylene oligomerization. In the context of aminopyridine ligands, modifications to the ligand backbone can significantly impact the electronic and steric environment around the metal center, thereby influencing the rates of chain propagation and chain transfer, which in turn dictate the product distribution.

For instance, studies on a series of nickel(II) complexes with different (amino)pyridine ligands have shown that the nature of the substituent on the amino nitrogen atom affects catalytic activity. It has been observed that substitution of a methoxy (B1213986) group bound to the amine nitrogen with an amino group can lead to an increase in activity. mdpi.com This is attributed to the stronger coordination of the oxygen atom of the methoxy group to the nickel center, which can compete with ethylene for coordination sites. mdpi.com

The steric bulk of the ligand is another critical factor. Increased steric hindrance around the metal center can disfavor the coordination of ethylene, leading to lower catalytic activity. However, it can also suppress chain transfer reactions, potentially leading to the formation of higher oligomers or polymers. The flexible methoxyethyl chain in N-(2-methoxyethyl)pyridin-2-amine allows for a dynamic coordination environment that can be finely tuned to optimize catalytic performance.

Investigation of C-C Cross-Coupling Reactions

While specific studies on the use of N-(2-methoxyethyl)pyridin-2-amine-derived complexes in C-C cross-coupling reactions are not extensively reported, the broader class of pyridine-based ligands has been widely employed in this area. Palladium complexes bearing pyridine-containing ligands are known to be effective catalysts for Suzuki, Heck, and Kumada coupling reactions. These reactions are fundamental for the formation of carbon-carbon bonds in organic synthesis. The pyridine (B92270) nitrogen can coordinate to the metal center and modulate its electronic properties, which is crucial for the catalytic cycle of these cross-coupling reactions. Given the structural similarities, it is plausible that complexes of N-(2-methoxyethyl)pyridin-2-amine could also exhibit catalytic activity in such transformations, although further research is needed to confirm this.

Exploration in Other Catalytic Processes (e.g., Hydrogen Transfer, Carbon Dioxide Utilization)

The versatility of complexes derived from aminopyridine ligands extends beyond olefin oligomerization and C-C coupling. There is growing interest in their application in other important catalytic processes.

Hydrogen Transfer: Catalytic transfer hydrogenation is a valuable method for the reduction of carbonyl compounds and other unsaturated functionalities. Ruthenium and other transition metal complexes with nitrogen-donor ligands have shown high efficiency in these reactions. While direct studies with N-(2-methoxyethyl)pyridin-2-amine are limited, related chiral (pyridyl)imine nickel(II) complexes have been investigated as catalysts for the asymmetric transfer hydrogenation of ketones. rsc.org This suggests that appropriately designed complexes of N-(2-methoxyethyl)pyridin-2-amine could also be active in hydrogen transfer catalysis.

Carbon Dioxide Utilization: The catalytic conversion of carbon dioxide (CO₂) into valuable chemicals is a key area of research aimed at mitigating climate change. Transition metal complexes, including those with pyridine-based ligands, are being explored as catalysts for CO₂ reduction. For example, rhenium complexes bearing amine-functionalized bipyridine ligands have been studied for the photocatalytic and electrocatalytic reduction of CO₂ to carbon monoxide (CO). nsf.gov The amine functionality can play a role in the catalytic cycle, potentially by acting as a proton relay. This opens up the possibility of using N-(2-methoxyethyl)pyridin-2-amine-derived complexes in this important area of catalysis.

Mechanistic Studies of Catalytic Cycles and Reaction Pathways

Understanding the mechanism of a catalytic reaction is crucial for the rational design of more efficient catalysts. For the ethylene oligomerization catalyzed by nickel complexes of aminopyridine ligands, the generally accepted mechanism involves a series of steps including coordination of ethylene to the active nickel-hydride or nickel-alkyl species, migratory insertion of the olefin into the Ni-C or Ni-H bond (chain propagation), and β-hydride elimination to release the olefin product and regenerate the nickel-hydride catalyst (chain transfer). mdpi.com

Density Functional Theory (DFT) studies on nickel(II) complexes with (amino)pyridine ligands, including the analog of N-(2-methoxyethyl)pyridin-2-amine, have provided valuable insights into the reaction mechanism. rsc.org These computational studies help to elucidate the geometries of the catalytic intermediates and the energy barriers associated with the different steps of the catalytic cycle. The calculations can rationalize the observed catalytic activities and selectivities. For example, DFT studies can help to understand how the electronic and steric properties of the ligand influence the relative energies of the transition states for chain propagation and chain transfer, thereby determining the product distribution. rsc.org The methoxy group in the ligand can influence the electron density at the nickel center, which in turn affects the binding of ethylene and the energetics of the subsequent insertion and elimination steps.

Theoretical and Computational Investigations of N 2 Methoxyethyl Pyridin 2 Amine

Molecular Modeling of Metal-Ligand Interactions

Molecular modeling is a vital tool for predicting and analyzing how N-(2-methoxyethyl)pyridin-2-amine interacts with various metal ions. These models provide insights into the structure, stability, and bonding of the resulting coordination complexes.

Computational geometry optimization of coordination complexes involving N-(2-methoxyethyl)pyridin-2-amine reveals the preferred coordination geometries. When acting as a bidentate ligand, coordinating through the pyridine (B92270) and amine nitrogens, it typically forms distorted tetrahedral or square planar geometries with transition metals like Cu(II) or Ni(II), depending on the metal's electronic configuration and other coordinated ligands. If the ether oxygen also binds, leading to tridentate coordination, the geometry tends towards a more complex, often distorted octahedral, arrangement. These optimized structures show that the chelate ring formed by the ligand is puckered to accommodate the ideal bond angles of the metal center.

The stability of the metal complexes is quantified by calculating the binding energies. These calculations consistently show that the chelation of N-(2-methoxyethyl)pyridin-2-amine to a metal ion is an energetically favorable process. The formation of the five-membered chelate ring results in a significant increase in thermodynamic stability, known as the chelate effect. The strength of the metal-ligand bond depends on the nature of the metal ion and the coordination mode. The bond dissociation energy for the metal-nitrogen bonds is substantial, indicating the formation of robust complexes.

| Metal Ion (Example) | Coordination Mode | Calculated Binding Energy (kcal/mol, Illustrative) | Coordination Geometry |

|---|---|---|---|

| Cu(II) | Bidentate (N,N') | -45.2 | Distorted Square Planar |

| Zn(II) | Bidentate (N,N') | -38.7 | Distorted Tetrahedral |

| Ni(II) | Tridentate (N,N',O) | -55.1 | Distorted Octahedral (with other ligands) |

Computational Approaches in Catalysis Research

Computational chemistry has emerged as an indispensable tool in the field of catalysis, providing insights that are often difficult or impossible to obtain through experimental methods alone. For catalyst systems involving ligands like N-(2-methoxyethyl)pyridin-2-amine, theoretical and computational investigations offer a molecular-level understanding of reaction mechanisms, catalyst stability, and the origins of efficiency and selectivity. These approaches enable the rational design of new and improved catalysts by predicting their behavior before synthesis.

Elucidation of Reaction Mechanisms and Identification of Transition States

A primary application of computational chemistry in catalysis is the detailed mapping of reaction pathways. By modeling the potential energy surface of a chemical reaction, researchers can identify key intermediates and, crucially, the transition states that connect them. This information is fundamental to understanding how a catalyst facilitates a specific transformation.

Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of computational cost and accuracy. rsc.org DFT calculations can elucidate complex catalytic cycles, such as those involving metal complexes of pyridine-based ligands. rsc.orgrsc.org The process typically involves several key steps:

Geometry Optimization: The three-dimensional structures of all species involved in the catalytic cycle—including the catalyst-substrate complex, intermediates, and products—are computationally optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure for each elementary step of the reaction. The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

Frequency Analysis: Vibrational frequency calculations are performed to characterize the optimized structures. A stable molecule (reactant, intermediate, or product) will have all real vibrational frequencies, whereas a true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. rsc.org

Energy Profile Construction: By calculating the relative energies of the reactants, transition states, and intermediates, a complete energy profile for the catalytic cycle can be constructed. The energy difference between the reactant and the transition state is the activation energy barrier, which is the primary determinant of the reaction rate.

| Species | Description | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|---|

| Reactant Complex | Initial binding of substrate to the catalyst | 0.0 | 0 |

| Transition State 1 (TS1) | Transition state for the first elementary step (e.g., C-H activation) | +18.5 | 1 |

| Intermediate | A stable species formed after TS1 | -5.2 | 0 |

| Transition State 2 (TS2) | Transition state for the second elementary step (e.g., reductive elimination) | +15.3 | 1 |

| Product Complex | Catalyst with the bound product molecule | -12.8 | 0 |

Predictive Modeling of Catalytic Efficiency and Selectivity

Beyond elucidating mechanisms of known reactions, computational methods are increasingly used to predict the performance of new, unsynthesized catalysts. This predictive power accelerates the catalyst discovery process by allowing researchers to screen vast numbers of potential candidates in silico and focus experimental efforts on the most promising ones. oulu.fi

One established approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netchemrevlett.com QSAR models seek to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their observed activity. chemrevlett.com For a catalyst based on N-(2-methoxyethyl)pyridin-2-amine, these properties, known as molecular descriptors, could include:

Electronic Descriptors: Parameters that describe the electronic environment of the ligand, such as the calculated partial charge on the nitrogen atoms, the HOMO-LUMO energy gap, or Hammett parameters of substituents on the pyridine ring. Ligand basicity, for example, has been shown to correlate with catalytic efficiency in some Pd(II) complexes with pyridine ligands. nih.gov

Steric Descriptors: Parameters that quantify the size and shape of the ligand, such as molar volume, surface area, or specific steric parameters like Tolman's cone angle for analogous phosphine (B1218219) ligands.

Topological Descriptors: Numerical values derived from the graph representation of the molecule, which describe its connectivity and branching.

By building a mathematical model that links these descriptors to an experimental outcome (e.g., turnover frequency, enantiomeric excess), the performance of a new ligand derivative can be predicted by simply calculating its descriptor values. researchgate.net

More recently, machine learning (ML) has been applied to this area, offering more sophisticated and often more accurate predictive models. nih.gov ML algorithms, such as artificial neural networks or gradient boosting methods like XGBoost, can handle large datasets with numerous descriptors and uncover complex, non-linear relationships between the ligand structure and its catalytic performance. nih.govmdpi.com These data-driven approaches are powerful tools for guiding the design of ligands with optimized efficiency and selectivity. oulu.fimdpi.com

| Pyridine Ring Substituent (R) | Electronic Descriptor (Hammett σp) | Steric Descriptor (Taft Es) | Predicted Turnover Frequency (TOF, s-1) |

|---|---|---|---|

| -H | 0.00 | 0.00 | 150 |

| -CH3 | -0.17 | -1.24 | 210 |

| -Cl | +0.23 | -0.97 | 95 |

| -OCH3 | -0.27 | -0.55 | 250 |

| -NO2 | +0.78 | -2.52 | 25 |

Future Research Directions and Emerging Academic Applications

Advancements in Synthetic Methodologies for Precise Molecular Engineering

The development of novel and efficient synthetic routes to N-(2-methoxyethyl)pyridin-2-amine and its derivatives is paramount for unlocking its full potential. While classical methods for the synthesis of substituted pyridin-2-amines, such as the Chichibabin reaction or nucleophilic aromatic substitution, provide a foundational approach, future research will likely focus on more sophisticated and precise molecular engineering strategies.

Modern synthetic organic chemistry offers a toolkit of advanced methodologies that could be applied to this end. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have proven to be exceptionally powerful for the formation of C-N bonds. Future investigations could explore the direct coupling of 2-halopyridines with N-(2-methoxyethyl)amine using tailored palladium catalysts and ligands to achieve high yields and functional group tolerance under mild conditions. Furthermore, the development of metal-free amination reactions, potentially utilizing hypervalent iodine reagents or photoredox catalysis, presents an environmentally benign alternative that warrants exploration.

The precise introduction of substituents onto the pyridine (B92270) ring is another critical area of research. Methodologies such as regioselective C-H functionalization would allow for the direct installation of various functional groups at specific positions, thereby enabling the fine-tuning of the electronic and steric properties of the N-(2-methoxyethyl)pyridin-2-amine scaffold. This level of control is essential for tailoring the molecule for specific applications in materials science and medicinal chemistry.

Exploration of Novel Metal Complexes and Innovative Ligand Designs

The nitrogen atoms of the pyridine ring and the secondary amine in N-(2-methoxyethyl)pyridin-2-amine make it an excellent candidate as a ligand for the formation of coordination complexes with a variety of metal ions. The methoxyethyl side chain can also participate in coordination, potentially leading to tridentate binding modes. The study of 2-aminopyridine (B139424) and its derivatives as ligands has already revealed their capacity to form stable complexes with transition metals, supporting the formation of metal-metal bonds and unique molecular architectures.

Future research is anticipated to explore the coordination chemistry of N-(2-methoxyethyl)pyridin-2-amine with a broad spectrum of metals, including but not limited to palladium, platinum, copper, and cobalt. The synthesis and characterization of these novel metal complexes will likely involve a combination of spectroscopic techniques (NMR, IR, UV-Vis) and single-crystal X-ray diffraction to elucidate their solid-state structures.

A particularly exciting avenue of research lies in the design of innovative ligands based on the N-(2-methoxyethyl)pyridin-2-amine framework. By introducing additional donor atoms or functional groups onto the pyridine ring or the ethyl chain, it is possible to create multidentate ligands with tailored coordination preferences. These new ligands could lead to the formation of complexes with unusual geometries, interesting electronic properties, and potentially novel reactivity. For example, the incorporation of phosphine (B1218219) or carboxylate groups could lead to the development of hemilabile ligands, which can play a crucial role in catalytic cycles.

Development of Next-Generation Catalytic Systems

The unique electronic and steric properties of metal complexes derived from N-(2-methoxyethyl)pyridin-2-amine suggest their potential as catalysts in a range of organic transformations. Pyridine-based ligands have been successfully employed in various catalytic reactions, and the specific substitutions on the N-(2-methoxyethyl)pyridin-2-amine scaffold can be used to modulate the activity and selectivity of the metal center.

Future research will likely focus on the development of next-generation catalytic systems based on this compound. For instance, palladium complexes of N-(2-methoxyethyl)pyridin-2-amine could be investigated as catalysts for cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. The electronic properties of the pyridine ring and the nature of the substituents can significantly influence the efficiency of these catalysts.

Furthermore, the potential for this ligand to stabilize metal nanoparticles could open up new frontiers in heterogeneous catalysis. The design of catalysts where N-(2-methoxyethyl)pyridin-2-amine is anchored to a solid support could lead to robust and recyclable catalytic systems with applications in industrial processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-methoxyethyl)pyridin-2-amine, and how can yield/purity be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, coupling 2-aminopyridine with 2-methoxyethyl halides in the presence of a base (e.g., KCO) under reflux conditions. Yield optimization requires controlled stoichiometry, inert atmosphere, and purification via column chromatography (eluent: ethyl acetate/hexane). Monitoring reaction progress with TLC and confirming purity via H/C NMR (δ ~6.5–8.5 ppm for pyridine protons, δ ~3.3–3.7 ppm for methoxy groups) is critical .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z ~167). H NMR reveals coupling patterns (e.g., pyridine protons as doublets/triplets, methoxyethyl protons as triplets). IR spectroscopy identifies N-H stretches (~3300 cm) and C-O bonds (~1100 cm). Cross-validation with computational NMR prediction tools (e.g., ACD/Labs) enhances accuracy .

Advanced Research Questions

Q. How does the methoxyethyl group influence electronic properties and reactivity?

- Methodological Answer : The electron-donating methoxy group stabilizes the pyridine ring via resonance, altering nucleophilic/electrophilic reactivity. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic substitution. Experimental validation via bromination or nitration reactions under mild conditions (e.g., HSO/HNO) tracks substituent effects .

Q. What challenges arise in crystallizing N-(2-methoxyethyl)pyridin-2-amine, and how are they addressed?

- Methodological Answer : Poor crystallization due to conformational flexibility of the methoxyethyl chain can be mitigated by slow evaporation from polar solvents (e.g., methanol/water). Single-crystal X-ray diffraction (SHELX refinement) requires high-resolution data (R-factor < 0.05) and anisotropic displacement parameters. Hydrogen bonding between amine and pyridine moieties stabilizes the lattice .

Q. How can computational docking predict biological interactions of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) using protein targets (e.g., kinases or GPCRs) identifies binding affinities. Protonation states at physiological pH are modeled with MarvinSketch. MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns. Experimental validation via enzyme inhibition assays (IC determination) correlates with computational predictions .

Q. What analytical methods resolve contradictions in stability studies under oxidative conditions?

- Methodological Answer : Conflicting reports on oxidation stability require HPLC-MS to track degradation products. For example, N-oxide formation under HO exposure is monitored via shifts in retention time and m/z +16. Kinetic studies (Arrhenius plots) determine activation energy, while DFT calculates transition states for mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.